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Compound of Interest

Compound Name: Azepan-3-amine dihydrochloride

Cat. No.: B1522296

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in
medicinal chemistry.[1][2] Its inherent three-dimensionality and conformational flexibility allow
molecules incorporating this motif to explore chemical space more effectively than their flat
aromatic counterparts, often leading to improved pharmacological properties.[1] Within this
class, the azepane-3-amine moiety serves as a critical chiral building block for a diverse range
of therapeutic agents, from enzyme inhibitors to modulators of the central nervous system.[3][4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for
molecules containing the azepane-3-amine core. We will dissect how modifications to this
scaffold influence biological activity across different target classes, supported by experimental
data and detailed protocols. The objective is to offer researchers and drug development
professionals a comprehensive resource to guide rational drug design and optimization efforts.

Comparative SAR Analysis by Biological Target

The versatility of the azepane-3-amine scaffold is evident in the breadth of biological targets its
derivatives have been shown to modulate. Here, we compare the SAR for several key target
families.

Monoamine Transporter Inhibitors

Monoamine transporters—specifically the norepinephrine transporter (NET), dopamine
transporter (DAT), and serotonin transporter (SERT)—are critical targets for treating
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neuropsychiatric disorders. Recent explorations into novel chemical space have identified
bicyclic azepanes as potent inhibitors.[5][6]

A study exploring chiral bicyclic azepanes revealed that an N-benzylated cis-fused diamine,
(R,R)-1a, demonstrated potent, nanomolar inhibition of NET, DAT, and SERT.[6] The
stereochemistry was found to be crucial; the (R,R)-enantiomer was approximately 26-fold more
active at NET than its (S,S) counterpart, highlighting a specific and high-affinity interaction with
the transporter's binding site.[6]

Key SAR Insights:

o Stereochemistry: The (R,R) configuration in cis-fused systems is critical for high-potency
inhibition of monoamine transporters.[6]

o N-Substitution: An N-benzyl group on the azepane nitrogen is a key feature for potent
activity.

o Aromatic Substitution: Modifications to the N-benzyl ring can fine-tune potency and
selectivity. As shown in the table below, introducing halogen substituents at the meta-position
of the benzyl ring significantly increased potency against all three transporters, suggesting
this region is amenable to further optimization.[6]

Table 1: SAR of N-Benzylated Bicyclic Azepane Analogs as Monoamine Transporter
Inhibitors|[6]

Compound Benzy.l ) NET ICso0 (nM) DAT ICso (nM) SERT ICso (nM)
Substitution

(R,R)-1a Unsubstituted 607 230+ 12 250 £ 32

Analog 1b o-chloro 36 130 110

Analog 1c m-chloro 16 62 41

Analog 1d p-chloro 1100 1300 1100

Analog le m-bromo 20 69 49
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The data clearly indicate that while ortho- and meta-substitutions are well-tolerated or
beneficial, a para-chloro substituent is detrimental to activity across all three transporters. This
suggests a steric or electronic clash in the binding pocket at the para-position.

SAR of N-Benzylated Bicyclic Azepanes for Monoamine Transporters
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Caption: Key SAR takeaways for N-benzylated bicyclic azepane monoamine transporter

inhibitors.

Enzyme Inhibitors: 113-HSD1

11B-hydroxysteroid dehydrogenase type 1 (113-HSD1) is an enzyme implicated in metabolic
diseases, making it an attractive therapeutic target. A series of azepane sulfonamides were
developed as potent 113-HSD1 inhibitors, with SAR studies focusing on substitutions at the 4-
position of the azepane ring.[7] While these are not 3-amine derivatives, the principles of
modifying the azepane ring are highly relevant. A key finding was that introducing specific
substituents at the C4 position led to a compound with an I1Cso of 3.0 nM.[7] This underscores
the importance of exploring various substitution patterns around the azepane core to optimize
enzyme inhibition.
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More recently, azepane-containing derivatives have been investigated as inhibitors of Protein
Tyrosine Phosphatases PTPN2 and PTPN1, which are targets for immuno-oncology and
metabolic diseases.[8] Structure-based rational design was employed to refine the chemical
structures, leading to the identification of potent dual inhibitors.[8]

Antimicrobial and Antiviral Agents

The azepane scaffold is a component of several potent antimicrobial and antiviral agents.[4]
Triterpenoids modified to contain an A-azepane ring (formed via Beckmann rearrangement
from an oxime) have demonstrated significant antimicrobial activity, in some cases exceeding
the effectiveness of vancomycin against methicillin-resistant Staphylococcus aureus (MRSA).

[41[9]
Key SAR Insights:

e A-Ring Modification: The fusion of an azepane ring to the A-ring of triterpenoids like betulinic
acid is a successful strategy for generating potent antimicrobial compounds.[9]

e Amine Functionality: The presence of the amino group within the seven-membered ring is
crucial for the observed biological activities, which include antimicrobial, anticancer, and
enzyme inhibitory effects.[9]

» Cytotoxicity: While potent, some of these derivatives can exhibit cytotoxicity, requiring careful
optimization to achieve a favorable therapeutic window.[4][9] For instance, Azepanobetulinic
acid cyclohexyl amide showed significant bacteriostatic effects against MRSA with low
cytotoxicity to human cells, indicating a promising selectivity index.[4]

Experimental Methodologies and Protocols

The successful discovery and optimization of bioactive molecules rely on robust synthetic and
biological evaluation workflows.

General Synthetic Workflow

The synthesis of substituted azepane-3-amine derivatives often starts from commercially
available precursors, followed by key steps such as ring formation, functional group
manipulation, and final diversification.
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Caption: A generalized workflow for the synthesis of azepane-3-amine derivatives.

Protocol: In Vitro Monoamine Transporter Inhibition
Assay (Radioligand Binding)

This protocol describes a standard method for determining the binding affinity (Ki) of a test
compound for NET, DAT, and SERT. This self-validating system includes controls to ensure
data integrity.
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Objective: To measure the ability of a test compound to displace a specific radioligand from its
target transporter.

Materials:
e Cell membranes prepared from HEK293 cells stably expressing human NET, DAT, or SERT.
o Radioligands: [3H]Nisoxetine (for NET), [BH]WIN 35,428 (for DAT), [3H]Citalopram (for SERT).

» Non-specific binding inhibitors: Desipramine (for NET), GBR 12909 (for DAT), Fluoxetine (for
SERT).

e Test compounds dissolved in DMSO.
o Assay Buffer: 50 mM Tris-HCI, 120 mM NaCl, 5 mM KCI, pH 7.4.

» 96-well microplates, filter mats (GF/B), scintillation fluid, and a microplate scintillation
counter.

Procedure:

o Compound Preparation: Perform serial dilutions of the test compounds in assay buffer to
achieve a range of final concentrations (e.g., 0.1 nM to 10 uM). The final DMSO
concentration in the assay should be <1%.

e Assay Plate Setup: To each well of a 96-well plate, add:

o 25 L of assay buffer (for total binding) OR 25 pL of non-specific binding inhibitor (final
concentration 10 pM).

o 25 pL of test compound dilution or vehicle control.

o 50 L of the appropriate radioligand diluted in assay buffer (final concentration ~1-2 nM,
near its Kd).

o 100 pL of cell membrane suspension (5-15 ug protein/well).
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 Incubation: Incubate the plates at room temperature (or 25°C) for 60-120 minutes with gentle
agitation. The exact time depends on the transporter and ligand pairing to ensure equilibrium
is reached.

o Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell
harvester. This separates the membrane-bound radioligand from the unbound.

e Washing: Wash the filters three times with 200 pL of ice-cold assay buffer to remove any
remaining unbound radioligand.

e Quantification: Dry the filter mats, place them in scintillation vials or bags, add 4-5 mL of
scintillation fluid, and count the radioactivity using a scintillation counter.

e Data Analysis:

o Calculate the percent inhibition for each concentration of the test compound using the
formula: % Inhibition = 100 * (1 - [(CPM_sample - CPM_nonspecific) / (CPM _total -
CPM_nonspecific)])

o Plot the percent inhibition against the logarithm of the compound concentration.

o Fit the data to a sigmoidal dose-response curve using non-linear regression to determine
the ICso value.

o Convert the ICso to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki =
ICso / (1 + [L)/Kd) where [L] is the concentration of the radioligand and Kd is its
dissociation constant.

Conclusion and Future Perspectives

The azepane-3-amine moiety is a highly valuable scaffold in modern drug discovery, offering a
unigue combination of structural rigidity and conformational flexibility. The SAR studies
compiled in this guide demonstrate that subtle modifications to this core can lead to dramatic
changes in potency and selectivity across diverse biological targets. Key takeaways include the
critical importance of stereochemistry, the tunability offered by N-substitution, and the potential
for developing highly potent agents through systematic exploration of the scaffold.
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Future research should focus on leveraging computational methods, such as Al-driven
molecule generation and physics-based binding energy calculations, to more efficiently explore
the vast chemical space around the azepane-3-amine core.[8] As new synthetic methodologies
emerge, the ability to create novel, complex, and previously inaccessible derivatives will
undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and
safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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